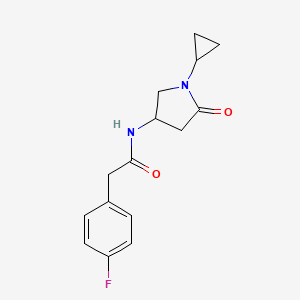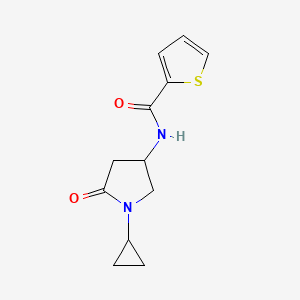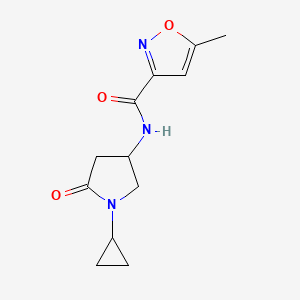
3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide, also known as 3MMP, is an organic compound with a pyrazole-based structure. It has been widely studied in the scientific community due to its unique biochemical and physiological properties. 3MMP has been found to have a range of potential applications in the laboratory and in medical research.
Wissenschaftliche Forschungsanwendungen
3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide has been studied extensively in the scientific community due to its potential applications in laboratory research. It has been found to have a range of potential applications, including as an inhibitor of enzymes, as a fluorescent probe for imaging, and as a ligand for binding to proteins. 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide has also been studied for its potential use in drug delivery systems, as a potential therapeutic agent, and as a tool for studying the structure and function of proteins.
Wirkmechanismus
3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide has been found to act as an inhibitor of enzymes, specifically those involved in the synthesis of cyclic nucleotides. It binds to the active site of the enzyme and prevents the formation of cyclic nucleotides, thus inhibiting the enzyme’s activity. 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide has also been found to act as an inhibitor of protein-protein interactions, as it binds to the active site of the protein and prevents the formation of the desired protein-protein interaction.
Biochemical and Physiological Effects
3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide has been found to have a range of biochemical and physiological effects. It has been found to act as an inhibitor of enzyme activity, as discussed above, and it has also been found to have a range of effects on cell signaling pathways. 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide has been found to modulate the activity of G protein-coupled receptors and to affect the expression of genes involved in the regulation of cell proliferation and differentiation. In addition, 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide has been found to have anti-inflammatory and anti-cancer effects, as well as a range of other potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide has a range of advantages and limitations for lab experiments. One of the main advantages of 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide is that it is relatively easy to synthesize, as discussed above. In addition, 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide is relatively stable and can be stored for long periods of time without significant degradation. However, 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide is also relatively expensive and can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are a number of potential future directions for 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide research. One potential direction is to further explore its potential therapeutic applications, such as its anti-inflammatory and anti-cancer effects. Another potential direction is to explore its potential as a drug delivery system, as it has been found to bind to proteins and thus may be able to deliver drugs to specific sites in the body. Finally, 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide could be further studied for its potential as a fluorescent probe for imaging, as it has been found to bind to proteins and thus may be able to provide a means of imaging specific sites in the body.
Synthesemethoden
3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide can be synthesized by a variety of methods. One of the most common methods is the condensation of 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxylic acid with an appropriate amine. This method involves the reaction of the acid and amine in the presence of a base such as sodium hydroxide, followed by the addition of a catalytic amount of triethylamine. The reaction typically takes place at a temperature of 80-90°C and results in the formation of 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide in a yield of up to 90%.
Eigenschaften
IUPAC Name |
3-methoxy-1-methyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-8-6-9(19-15-8)4-5-13-11(17)10-7-16(2)14-12(10)18-3/h6-7H,4-5H2,1-3H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMSNLLFJFEIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6503778.png)
![N-benzyl-N-(propan-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6503785.png)
![N-(3,3-diethoxypropyl)-5-{6-oxo-4-sulfanylidene-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-5-yl}pentanamide](/img/structure/B6503807.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B6503818.png)
![7,7-dimethyl-2-(thiophene-2-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B6503822.png)
![2-(3-chloro-4-fluorobenzenesulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B6503836.png)
![N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B6503850.png)
![3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B6503854.png)
![2-(4-chlorophenyl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B6503855.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-4-ethoxybenzamide](/img/structure/B6503862.png)